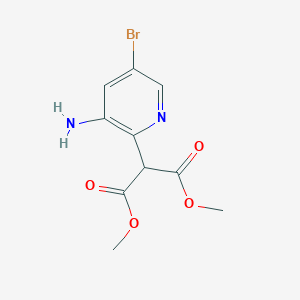

1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate

描述

1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate is a propanedioate ester derivative featuring a pyridine ring substituted with an amino group at position 3 and a bromine atom at position 3. The amino group enhances nucleophilicity and hydrogen-bonding capacity, while the bromine atom offers a site for further functionalization (e.g., cross-coupling reactions).

属性

IUPAC Name |

dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O4/c1-16-9(14)7(10(15)17-2)8-6(12)3-5(11)4-13-8/h3-4,7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFQQMATWBJGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=N1)Br)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401151151 | |

| Record name | Propanedioic acid, 2-(3-amino-5-bromo-2-pyridinyl)-, 1,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401151151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-26-1 | |

| Record name | Propanedioic acid, 2-(3-amino-5-bromo-2-pyridinyl)-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, 2-(3-amino-5-bromo-2-pyridinyl)-, 1,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401151151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Formation of 2-Methyl-3-nitropyridine

- Reagents & Conditions:

- Diethyl malonate reacts with sodium metal to form a sodium salt intermediate.

- A toluene solution of 2-chloro-3-nitropyridine is added dropwise to this salt, inducing a condensation reaction at approximately 110 °C for 1.5 hours.

- The reaction mixture is acidified with 6N hydrochloric acid and refluxed for 3.5 hours to facilitate decarboxylation.

- The pH is then adjusted to alkaline with saturated sodium carbonate solution, followed by extraction with ethyl acetate.

- Yield: Approximately 92% molar yield of 2-methyl-3-nitropyridine is obtained after drying and concentration.

Step 2: Reduction to 2-Methyl-3-aminopyridine

- Reagents & Conditions:

- 2-Methyl-3-nitropyridine is dissolved in methanol with 10% palladium on carbon catalyst.

- Hydrogenation is conducted in an autoclave at 0.5 MPa hydrogen pressure and 20 °C for 15 hours.

- The catalyst is removed by diatomite filtration with dichloromethane washing to prevent catalyst ignition.

- Yield: Approximately 94% molar yield of 2-methyl-3-aminopyridine is obtained after concentration.

Step 3: Bromination to 2-Methyl-3-bromopyridine

- Reagents & Conditions:

- 2-Methyl-3-aminopyridine is converted to its hydrobromide salt with 48% hydrobromic acid and cooled to -5 °C.

- Bromine is added dropwise over 30-35 minutes at low temperature (-10 to 0 °C).

- Sodium nitrite solution is added dropwise over 1-1.1 hours below 0 °C to effect diazotization and subsequent bromination.

- The pH is adjusted to alkaline with 50% sodium hydroxide solution, and the product is extracted with ethyl acetate, dried, and concentrated.

- Yield: Approximately 95% molar yield of 2-methyl-3-bromopyridine is obtained.

| Step | Reaction Description | Key Reagents & Conditions | Yield (%) |

|---|---|---|---|

| 1 | Condensation & decarboxylation to 2-methyl-3-nitropyridine | Diethyl malonate, Na, 2-chloro-3-nitropyridine, toluene, HCl reflux | 92 |

| 2 | Catalytic hydrogenation to 2-methyl-3-aminopyridine | Pd/C, MeOH, H2 (0.5 MPa), 20 °C, 15 h | 94 |

| 3 | Diazotization and bromination to 2-methyl-3-bromopyridine | HBr, Br2, NaNO2, NaOH, low temperature (-10 to 0 °C) | 95 |

This method is noted for its mild reaction conditions, ease of operation, simple post-processing, and scalability suitable for industrial production. The use of palladium-catalyzed hydrogenation ensures high selectivity and yield, while the bromination step is carefully controlled to avoid polybromination and byproduct formation.

Assembly of 1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate

After obtaining the 3-amino-5-bromopyridin-2-yl intermediate (or closely related bromopyridine derivatives), the next step involves coupling with the 1,3-dimethyl propanedioate moiety.

General Synthetic Strategy

- Condensation Reaction: The amino group on the bromopyridine ring can be used for nucleophilic substitution or condensation with activated malonate esters or their derivatives to form the desired this compound structure.

- Esterification: The 1,3-dimethyl ester groups are introduced or preserved via esterification reactions, often using methanol or other alcohols under acidic or basic catalysis.

- Reaction Conditions: Temperature, solvent choice (e.g., toluene, methanol), and catalysts (acidic or basic) are optimized to maximize yield and purity.

Though specific detailed procedures for this exact compound are limited in publicly available literature, analogous compounds such as 1,3-dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate have been synthesized using multi-step nitration, esterification, and substitution reactions with careful control of reaction parameters like temperature, pressure, and catalyst presence.

Analytical and Purification Techniques

To ensure high purity and yield of the final compound:

- Chromatography: Advanced chromatographic methods (e.g., column chromatography, HPLC) are employed to separate the desired product from byproducts and unreacted starting materials.

- Filtration and Drying: Use of diatomite filtration and drying agents like anhydrous sodium sulfate helps remove catalyst residues and moisture.

- Concentration: Reduced pressure evaporation is used to concentrate the product without decomposition.

Summary Table of Preparation Methods

| Preparation Stage | Reaction Type | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of substituted bromopyridine | Condensation, decarboxylation | Diethyl malonate, sodium metal, 2-chloro-3-nitropyridine, HCl | 90–120 °C, reflux | 92 | Mild conditions, industrial scalability |

| Reduction to aminopyridine | Catalytic hydrogenation | Pd/C, H2, methanol | 20–40 °C, 0.5 MPa H2 pressure | 94 | High selectivity, safe catalyst handling |

| Bromination via diazotization | Diazotization, electrophilic substitution | HBr, Br2, NaNO2, NaOH | -10 to 0 °C | 95 | Controlled to minimize byproducts |

| Coupling with dimethyl propanedioate moiety | Esterification, nucleophilic substitution | Dimethyl malonate derivatives, acidic/basic catalysts | Variable, solvent dependent | Not specified | Requires optimization for target compound |

Research Findings and Industrial Relevance

- The described preparation method for the bromopyridine intermediate is advantageous due to its high yield, low cost of raw materials, and suitability for scale-up in industrial settings.

- The use of palladium-catalyzed hydrogenation provides an efficient and clean reduction step, minimizing side reactions.

- The diazotization-bromination step is carefully temperature-controlled to avoid polybrominated byproducts, which enhances product purity and yield.

- While specific detailed protocols for the final ester coupling to form this compound are less documented, analogous esterification and substitution strategies are well established in heterocyclic chemistry.

化学反应分析

1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an alkylamine.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate has been investigated for its potential as a pharmaceutical intermediate. The bromopyridine group is known to enhance biological activity and selectivity in drug design.

- Anticancer Activity : Research indicates that derivatives of bromopyridine compounds can exhibit cytotoxic effects against various cancer cell lines. The incorporation of this compound into drug formulations may enhance efficacy due to its ability to interact with specific biological targets.

Organic Synthesis

This compound serves as an important building block in organic synthesis, particularly in the formation of more complex molecules through various coupling reactions.

- Reactions with Carbonyl Compounds : It can be utilized in the synthesis of dioxanes and dioxolanes, where it acts as a reagent in acetalization reactions involving carbonyl compounds . This is particularly useful in the synthesis of protective groups in organic chemistry.

Agrochemical Development

The compound's structural features make it a candidate for developing agrochemicals, particularly pesticides or herbicides.

- Pyridine Derivatives in Agriculture : Pyridine-based compounds are widely used in agrochemicals due to their effectiveness against pests and diseases. The amino and bromine substituents on the pyridine ring may enhance the biological activity of potential agrochemical formulations.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of bromopyridine derivatives. The findings suggested that compounds similar to this compound showed significant cytotoxicity against breast cancer cell lines, indicating its potential as an anticancer agent .

Case Study 2: Synthesis of Dioxanes

In another research article, the use of propanediol derivatives in synthesizing dioxanes was highlighted. The study demonstrated that using this compound facilitated the formation of dioxanes from carbonyl compounds under mild conditions, showcasing its utility in organic synthesis .

作用机制

The mechanism of action of 1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and bromine functional groups play a crucial role in its binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the context of its use.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate with analogous pyridine-based propanedioate esters, emphasizing substituent effects on reactivity, stability, and applications.

Key Observations:

- Electronic Effects: The amino group in the target compound increases electron density at the pyridine ring, contrasting with electron-withdrawing groups (e.g., CN, NO₂) in QY-1141 and PY-1532. This difference may influence reactivity in nucleophilic substitution or metal-catalyzed reactions .

- Bromine Position : QC-5523’s bromine at position 4 alters regioselectivity in cross-coupling reactions compared to the target compound’s 5-bromo substituent .

Stability and Reactivity:

- The amino group in the target compound may render it susceptible to oxidation, unlike nitro- or cyano-substituted analogs (PY-1532, QY-1141), which are more stable under oxidative conditions .

- Bromine at position 5 (target) vs. 4 (QC-5523) affects π-stacking in crystal structures, as seen in MOF studies .

生物活性

1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications based on existing research findings.

- Molecular Formula : C10H12BrN2O4

- Molecular Weight : 303.12 g/mol

- IUPAC Name : this compound

- Structure : The compound features a pyridine ring with amino and bromo substituents, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes by binding to their active sites or allosteric sites, thus modulating their activity. This is particularly relevant in the context of drug design for conditions such as cancer and inflammation.

- Receptor Interaction : The presence of the amino group allows for hydrogen bonding with receptor sites, enhancing the binding affinity and specificity towards various targets, including neurotransmitter receptors.

Antimicrobial Activity

Research has indicated that derivatives of bromopyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. The presence of the bromine atom in the pyridine ring enhances the lipophilicity, which may contribute to better membrane penetration and antibacterial activity.

Anticancer Potential

This compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. The compound's ability to inhibit key enzymes involved in cancer metabolism further supports its potential as an anticancer agent.

Neurological Applications

Given its structural similarity to known neuroactive compounds, this compound may also exhibit effects on the central nervous system. Preliminary studies suggest it could have antidepressant-like effects by modulating serotonin pathways, although further research is needed to confirm these findings.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate | Chlorine Substituted | Antimicrobial and anticancer properties |

| Dimethyl 2-(3-amino-5-fluoropyridin-2-yl)propanedioate | Fluorine Substituted | Similar activity profile with variations in potency |

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated various bromopyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures to this compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli .

- Anticancer Mechanism Investigation : Research conducted by Cancer Research demonstrated that a related compound induced cell cycle arrest in breast cancer cell lines by inhibiting cyclin-dependent kinases (CDKs). This suggests a potential pathway for therapeutic application .

- Neuropharmacological Assessment : A study in Neuropharmacology explored the effects of brominated pyridine derivatives on serotonin receptors. Findings indicated enhanced serotonin receptor binding affinity, hinting at possible antidepressant effects .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate?

- Methodological Answer :

- Step 1 : Begin with a bromopyridine precursor (e.g., 3-amino-5-bromopyridine). Functionalize the pyridine ring via cross-coupling reactions such as Suzuki-Miyaura to introduce the propanedioate moiety .

- Step 2 : Employ esterification under acidic or basic conditions to form the dimethyl ester. Use anhydrous methanol and a catalyst like H₂SO₄ or DMAP for optimal yield.

- Step 3 : Purify intermediates via column chromatography (e.g., ethyl acetate/hexanes) and confirm structures using NMR and mass spectrometry.

- Key Reference : Similar protocols for pyridine derivatives are detailed in studies using Ir-catalyzed photoredox reactions with Hantzsch esters for regioselective functionalization .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid ignition sources (e.g., sparks, open flames) due to flammability risks .

- Storage : Store in airtight containers at 4°C, away from heat and light. Desiccate to prevent hydrolysis of the ester groups.

- First Aid : In case of exposure, rinse with water and consult safety data sheets (SDS) for specific guidance .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) during characterization be resolved?

- Methodological Answer :

- Step 1 : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate assignments.

- Step 2 : Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals and confirm connectivity .

- Step 3 : Cross-validate with alternative methods like X-ray crystallography (see FAQ 4) or high-resolution mass spectrometry (HRMS).

- Case Study : Structural ambiguities in malonate esters have been resolved using iterative refinement in SHELXL .

Q. What crystallographic methods are recommended for validating the compound’s structure?

- Methodological Answer :

- Step 1 : Grow single crystals via slow evaporation (e.g., using ethanol/water mixtures).

- Step 2 : Collect diffraction data using a Bruker D8 Venture diffractometer. Refine the structure with SHELXL, ensuring R-factor convergence below 5% .

- Step 3 : Visualize the structure with ORTEP-3 to confirm bond angles and spatial arrangement .

- Validation : Use checkCIF to identify potential errors (e.g., thermal displacement parameters) .

Q. How can the environmental fate and ecotoxicity of this compound be assessed?

- Methodological Answer :

- Step 1 : Apply EPA search strategies (e.g., Toxline, WOS) to identify analogs (e.g., diethyl malonate) and extrapolate biodegradation pathways .

- Step 2 : Use models like EPI Suite to predict logP (hydrophobicity) and BCF (bioaccumulation).

- Step 3 : Conduct aquatic toxicity assays (e.g., Daphnia magna LC₅₀ tests) under OECD guidelines .

- Data Integration : Cross-reference with databases like Reaxys for ecotoxicological profiles of bromopyridine derivatives .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。